molecular formula C19H18N4O2 B6421878 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284272-83-8

3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B6421878
CAS RN: 1284272-83-8
M. Wt: 334.4 g/mol
InChI Key: REXKOTFDBAMYOK-DEDYPNTBSA-N
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Description

3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, commonly known as 3-EPPC, is a small molecule drug candidate developed for the treatment of cancer. It is a pyrazole-based compound that has been studied extensively in preclinical models for its anti-cancer activities. 3-EPPC has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.

Mechanism of Action

The mechanism of action of 3-EPPC is not yet fully understood. However, it is believed to act by targeting multiple pathways involved in tumor growth and progression. Specifically, 3-EPPC has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth, survival, and angiogenesis. In addition, 3-EPPC has been shown to induce apoptosis and inhibit the expression of pro-angiogenic factors, such as VEGF and HIF-1α.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPPC have been studied in preclinical models. In vitro studies have shown that 3-EPPC is capable of inhibiting the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, 3-EPPC has been shown to induce apoptosis and inhibit angiogenesis. In vivo studies have demonstrated that 3-EPPC is capable of inhibiting tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-EPPC in laboratory experiments include its ease of synthesis, its ability to target multiple pathways involved in tumor growth and progression, and its demonstrated activity against a wide range of tumor types. However, there are also some limitations to using 3-EPPC in laboratory experiments. For example, the exact mechanism of action of 3-EPPC is not yet fully understood, and it is not known if the compound has any off-target effects. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

The potential of 3-EPPC for the treatment of cancer is promising, and further research is needed to fully explore its therapeutic potential. Future research should focus on understanding the exact mechanism of action of 3-EPPC, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of 3-EPPC in combination with other anti-cancer agents, as well as its potential for targeting other types of cancer. Finally, further research should be conducted to explore the potential of 3-EPPC as a prophylactic agent, as well as its potential for targeting other diseases.

Synthesis Methods

The synthesis of 3-EPPC is based on the reaction of 2-ethoxy-1-phenyl-3-pyrazoline-5-carbohydrazide with 1-phenyl-3-methylene-1H-pyrazole-5-carbohydrazide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

3-EPPC has been studied extensively in preclinical models for its anti-cancer activities. It has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.

properties

IUPAC Name

N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXKOTFDBAMYOK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-benzylidene-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

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